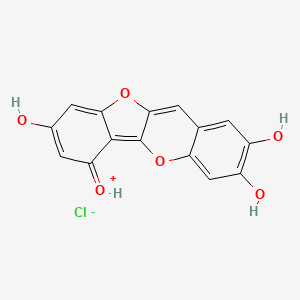
Riccionidin a chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Riccionidin A chloride is a naturally occurring anthocyanin-like compound found in liverworts, specifically in the species Marchantia polymorpha
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Riccionidin A chloride typically involves the condensation of suitable aldehydes and ketones. One reported method involves dissolving the aldehyde and ketone in acetic acid saturated with hydrochloric acid gas at 100°C, which initially forms the trans-chalcone. This intermediate then undergoes further reactions to yield this compound .
Industrial Production Methods: advancements in biotechnological methods, such as genetic engineering of liverworts, could potentially facilitate large-scale production .
化学反応の分析
Types of Reactions: Riccionidin A chloride undergoes various chemical reactions, including:
Proton Transfer: This reaction involves the transfer of protons, affecting the compound’s charge and structure.
Hydration: Addition of water molecules to the compound.
Tautomerization: The compound can exist in multiple tautomeric forms, interconverting under different conditions.
Cis-Trans Isomerization: The compound can switch between cis and trans forms.
Common Reagents and Conditions:
Proton Transfer: Typically occurs in acidic or basic conditions.
Hydration: Requires the presence of water or aqueous solutions.
Tautomerization and Isomerization: Can be influenced by changes in pH, temperature, and light exposure.
Major Products: The major products formed from these reactions include various tautomeric and isomeric forms of this compound, each with distinct chemical properties .
科学的研究の応用
Riccionidin A chloride has several scientific research applications:
Chemistry: Used as a model compound to study the kinetics and thermodynamics of anthocyanin-like pigments.
Biology: Investigated for its role in plant pigmentation and stress responses.
Industry: Could be used in the production of natural dyes and pigments for various industrial applications
作用機序
The mechanism of action of Riccionidin A chloride involves its interaction with various molecular targets and pathways. It primarily acts as a pigment, absorbing light and undergoing structural changes that result in color variations. These changes are influenced by external stimuli such as pH, light, and temperature .
類似化合物との比較
Anthocyanins: Found in angiosperms, these pigments have similar color properties but different biosynthetic pathways.
3-Deoxyanthocyanidins: Found in mosses and ferns, these compounds share structural similarities with Riccionidin A chloride but differ in their stability and reactivity.
Auronidins: A broader class of compounds to which this compound belongs, characterized by their unique biosynthesis and color properties
Uniqueness: this compound is unique due to its extremely slow interconversion rate between flavylium cation and trans-chalcone compared to other similar compounds. This slow rate results in distinct stability and color properties, making it a valuable compound for studying pigment chemistry .
特性
分子式 |
C15H9ClO6 |
|---|---|
分子量 |
320.68 g/mol |
IUPAC名 |
(2,3,8-trihydroxy-[1]benzofuro[3,2-b]chromen-6-ylidene)oxidanium;chloride |
InChI |
InChI=1S/C15H8O6.ClH/c16-7-3-10(19)14-12(4-7)20-13-2-6-1-8(17)9(18)5-11(6)21-15(13)14;/h1-5,16-18H;1H |
InChIキー |
CCNBMJFKLKNGLM-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C3C(=C4C(=CC(=CC4=[OH+])O)O3)OC2=CC(=C1O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


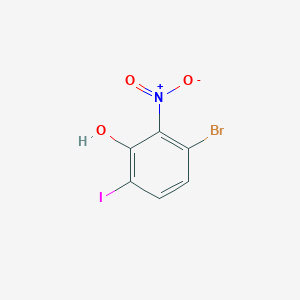
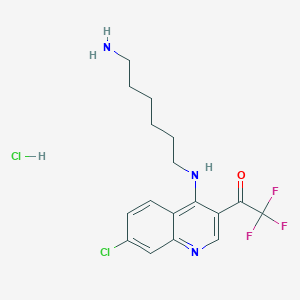
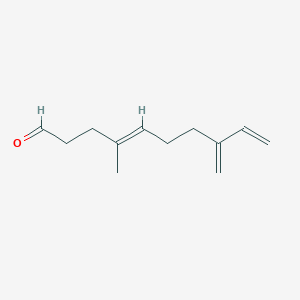
![methyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13434912.png)
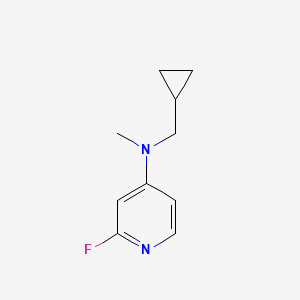

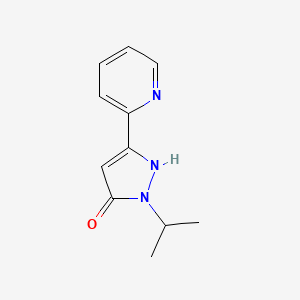
![(1Z)-bis({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate](/img/structure/B13434930.png)
![8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide](/img/structure/B13434936.png)
![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B13434940.png)
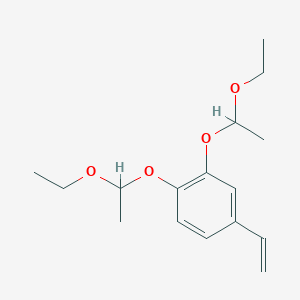
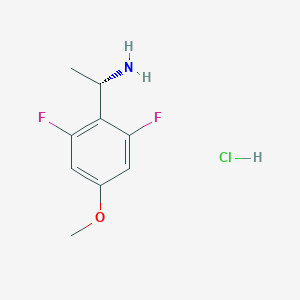
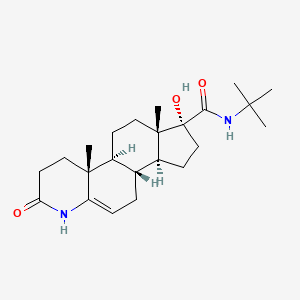
![2-methyl-N-[(1r,4r)-4-methylcyclohexyl]cyclohexan-1-amine](/img/structure/B13434965.png)
